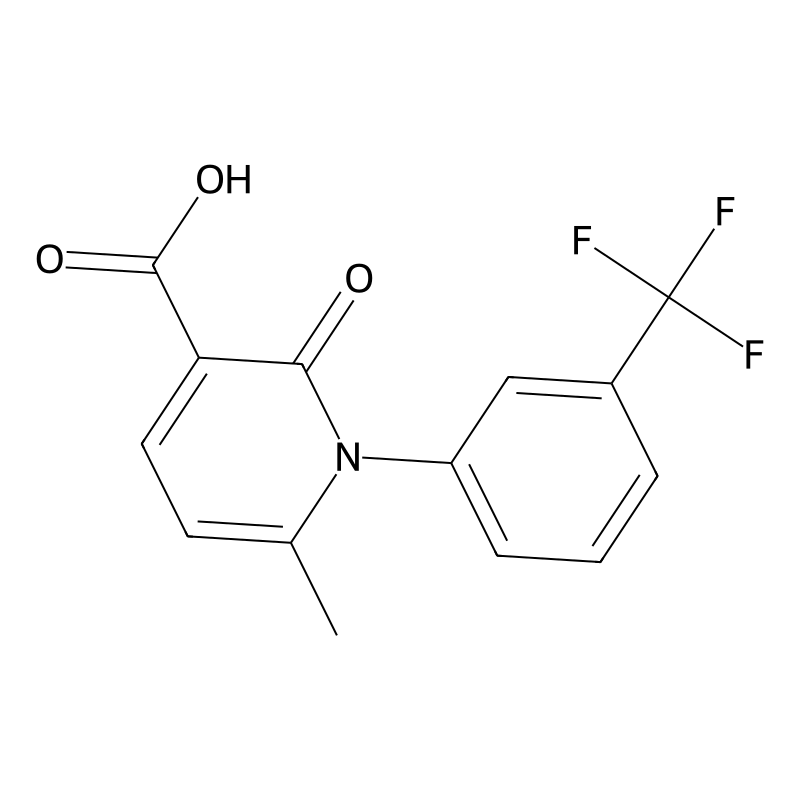

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 297.23 g/mol. This compound features a dihydropyridine core, characterized by a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. The presence of both keto and carboxylic acid functional groups enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and related fields .

The chemical reactivity of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can be attributed to its functional groups:

- Keto Group: The keto group can participate in nucleophilic addition reactions, especially with amines or alcohols.

- Carboxylic Acid Group: This group can undergo esterification or amidation reactions, allowing the formation of esters or amides when reacted with alcohols or amines respectively.

- Dihydropyridine Core: The dihydropyridine structure can undergo oxidation to form pyridine derivatives, which are often more stable and exhibit different reactivity patterns.

These reactions highlight the compound's potential utility in synthesizing more complex molecules for pharmaceutical applications.

- Antimicrobial Activity: Some dihydropyridine derivatives exhibit antibacterial and antifungal properties.

- Anticancer Activity: Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

- Cardiovascular Effects: Dihydropyridines are known as calcium channel blockers and are used in treating hypertension and angina.

Further studies are required to elucidate the specific biological effects of this compound.

Several synthetic approaches can be employed to prepare 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid:

- Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can yield dihydropyridine derivatives.

- Cyclization Reactions: Utilizing precursors that contain both the trifluoromethyl phenyl and carboxylic acid functionalities can facilitate cyclization to form the dihydropyridine ring.

- Functional Group Modifications: Post-synthetic modifications such as trifluoromethylation or methylation can be applied to introduce specific substituents into the molecule.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid holds potential applications in various fields:

- Pharmaceutical Development: Its structural features may lend themselves to the development of new drugs targeting a range of diseases.

- Material Science: The compound could be explored for use in advanced materials due to its unique chemical properties.

- Agricultural Chemistry: If found to possess biological activity, it could be developed into agrochemicals for pest control or plant growth regulation.

Several compounds share structural similarities with 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Iodo-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid | Contains iodine substitution | Potentially enhanced biological activity due to halogen effects |

| 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine | Lacks carboxylic acid group | May exhibit different reactivity patterns |

| 2-Oxo-6-phenyldihydropyridine | Different phenyl substitution | Known for various pharmacological activities |

The presence of both trifluoromethyl and carboxylic acid groups in 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological profile.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid provides comprehensive structural information through characteristic chemical shifts and coupling patterns [1] [2] [3]. The carboxylic acid proton appears as a highly deshielded broad singlet in the range of 11.0-12.5 parts per million, characteristic of carboxylic acid functionality [2] [4]. This significant downfield shift results from the combined deshielding effects of the electronegative oxygen atoms and the anisotropic effects of the carbonyl group [3].

The aromatic protons of the 3-(trifluoromethyl)phenyl substituent exhibit distinctive splitting patterns in the region of 7.0-8.0 parts per million [1] [5]. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of these aromatic protons, causing them to appear downfield relative to unsubstituted phenyl rings [6] [7]. The meta-substitution pattern of the trifluoromethyl group creates characteristic coupling patterns that facilitate structural elucidation [6].

The 6-methyl group on the dihydropyridine ring resonates as a singlet in the aliphatic region at approximately 2.0-2.5 parts per million [8] [9]. The dihydropyridine ring protons appear in the aromatic region between 6.0-8.0 parts per million, with the proton at the 5-position being particularly diagnostic due to its unique chemical environment adjacent to both the carbonyl group and the aromatic nitrogen [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [2] [4]. The carboxyl carbon resonates in the characteristic range of 170-185 parts per million, consistent with carboxylic acid functionality [2]. The carbonyl carbon of the 2-oxo group appears in the region of 155-165 parts per million, reflecting the unique electronic environment of this ketone carbon within the dihydropyridine ring system [4].

The aromatic carbons of both the dihydropyridine ring and the trifluoromethylphenyl substituent resonate in the range of 120-140 parts per million [9] [7]. The carbon bearing the trifluoromethyl group exhibits characteristic splitting due to carbon-fluorine coupling, appearing as a quartet with coupling constants typically ranging from 270-280 Hertz [6] [7]. The quaternary carbon of the trifluoromethyl group itself resonates as a quartet around 123-125 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 270 Hertz [7] [11].

The methyl carbon at the 6-position of the dihydropyridine ring appears as a singlet in the aliphatic region around 18-22 parts per million [9]. The carbon skeleton analysis reveals the expected number of carbon signals consistent with the molecular formula C₁₄H₁₀F₃NO₃ [1] [5].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F Nuclear Magnetic Resonance spectroscopy serves as a highly diagnostic technique for characterizing the trifluoromethyl group [12] [13] [14] [11]. The three equivalent fluorine atoms of the trifluoromethyl group resonate as a sharp singlet in the range of -50 to -70 parts per million relative to trichlorofluoromethane [12] [11]. This chemical shift range is characteristic of aromatic trifluoromethyl groups and differs significantly from aliphatic trifluoromethyl substituents [6] [14].

The high sensitivity and selectivity of ¹⁹F Nuclear Magnetic Resonance make it particularly valuable for purity assessment and quantitative analysis [12] [15] [16]. The lack of naturally occurring fluorine in most organic molecules eliminates interference from background signals, providing clean spectra with excellent signal-to-noise ratios [13] [11]. The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring, allowing for detailed structural characterization [6] [14].

Multinuclear Nuclear Magnetic Resonance Integration and Quantitative Analysis

The integration ratios in ¹H Nuclear Magnetic Resonance spectroscopy confirm the expected proton counts for each functional group [17]. The aromatic region integrates for four protons corresponding to the substituted phenyl ring, while the methyl group integrates for three protons [9]. The carboxylic acid proton integrates for one proton, and the dihydropyridine ring protons contribute to the aromatic integration pattern [2] [4].

Quantitative ¹³C Nuclear Magnetic Resonance techniques can provide additional structural confirmation through carbon integration analysis [17]. When employing appropriate relaxation delays and inverse-gated decoupling sequences, carbon integration ratios confirm the molecular framework and help distinguish between different structural isomers [17].

| Nuclear Magnetic Resonance Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 11.0-12.5 | Carboxylic acid hydroxyl |

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 | Aromatic protons |

| ¹H Nuclear Magnetic Resonance | 2.0-2.5 | Methyl groups |

| ¹³C Nuclear Magnetic Resonance | 170-185 | Carboxyl carbon |

| ¹³C Nuclear Magnetic Resonance | 155-165 | Carbonyl carbon |

| ¹³C Nuclear Magnetic Resonance | 120-140 | Aromatic carbons |

| ¹⁹F Nuclear Magnetic Resonance | -50 to -70 | Trifluoromethyl group |

Vibrational Spectroscopy and Conformational Analysis

Infrared Spectroscopic Characterization

Infrared spectroscopy provides essential information about the functional groups and molecular conformation of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid [2] [3] [18]. The carboxylic acid functionality exhibits two characteristic absorptions that facilitate easy identification [2] [4]. The hydroxyl stretch of the carboxyl group produces a very broad absorption spanning the range 2500-3300 reciprocal centimeters [2] [3] [18]. This broad absorption results from strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state [3] [19].

The carbonyl stretch of the carboxylic acid appears as a strong, sharp absorption in the range 1710-1760 reciprocal centimeters [2] [20] [18]. The exact position depends on whether the acid exists as a free monomer or hydrogen-bonded dimer, with dimeric carboxyl groups typically absorbing around 1710 reciprocal centimeters [2] [4]. The ketone carbonyl of the 2-oxo group exhibits a characteristic absorption in the range 1650-1690 reciprocal centimeters, reflecting the unique electronic environment within the dihydropyridine ring system [20] [21].

Aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the range 1450-1650 reciprocal centimeters [22] [23]. The trifluoromethyl group contributes characteristic carbon-fluorine stretching vibrations in the region 1100-1300 reciprocal centimeters [22] [23]. These absorptions are typically strong and provide diagnostic information for confirming the presence of fluorinated substituents [23].

Raman Spectroscopic Analysis

Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that are Raman-active but infrared-inactive [22] [23]. The symmetric stretching modes of the trifluoromethyl group are particularly prominent in Raman spectra [22]. The carbon-carbon stretching vibrations of the aromatic rings exhibit strong Raman activity, providing detailed information about the ring systems [23].

The dihydropyridine ring breathing modes and out-of-plane bending vibrations are well-resolved in Raman spectra [24]. These vibrational modes provide insights into the ring conformation and the degree of planarity deviation from ideal dihydropyridine geometry [25] [24]. The collective vibrational modes involving the entire molecular framework are accessible through low-frequency Raman spectroscopy [24].

Conformational Analysis Through Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about molecular conformation and conformational flexibility [25] [26]. The dihydropyridine ring typically adopts a boat-like conformation that can range from nearly planar to significantly puckered [10] [27]. The degree of ring puckering influences the vibrational frequencies of ring-dependent modes [26].

The orientation of the 3-(trifluoromethyl)phenyl substituent relative to the dihydropyridine ring affects the vibrational spectrum [28]. Synperiplanar and antiperiplanar conformations exhibit different vibrational patterns, particularly in the out-of-plane bending modes of the aromatic rings [28]. Temperature-dependent infrared and Raman studies can reveal information about conformational equilibria and barriers to rotation [25] [26].

The carboxylic acid group can exist in different conformational states depending on hydrogen bonding interactions [19]. In the solid state, carboxylic acids typically form dimeric structures through intermolecular hydrogen bonding, which is reflected in the vibrational spectrum through broadened hydroxyl stretches and shifted carbonyl frequencies [2] [19].

| Functional Group | Frequency Range (cm⁻¹) | Characteristics |

|---|---|---|

| Carboxylic acid hydroxyl | 2500-3300 | Broad, strong |

| Carboxylic acid carbonyl | 1710-1760 | Strong, sharp |

| Aromatic carbon-carbon | 1450-1650 | Medium to strong |

| Carbon-fluorine stretching | 1100-1300 | Strong |

| Carbon-nitrogen stretching | 1200-1350 | Medium |

High-Resolution Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition determination for 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid [29] [30]. The molecular ion appears at mass-to-charge ratio 297, corresponding to the molecular formula C₁₄H₁₀F₃NO₃ [1] [5] [31]. The isotope pattern of the molecular ion cluster confirms the presence of three fluorine atoms and provides additional structural confirmation [29].

The relative abundance of the molecular ion varies depending on ionization conditions, but electron ionization typically produces moderate molecular ion intensities for dihydropyridine carboxylic acids [29] [32]. Electrospray ionization often provides enhanced molecular ion stability and is particularly useful for accurate mass determination [5].

Characteristic Fragmentation Pathways

The fragmentation pattern of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid follows predictable pathways characteristic of dihydropyridine carboxylic acids [29] [32]. Loss of the carboxyl group produces a base peak or major fragment at mass-to-charge ratio 252, corresponding to the loss of 45 mass units (COOH) [29] [33]. This fragmentation is facilitated by the electron-withdrawing nature of the adjacent carbonyl group [29].

Loss of the trifluoromethyl group generates a fragment at mass-to-charge ratio 228, representing a loss of 69 mass units [29]. This fragmentation is characteristic of aromatic trifluoromethyl compounds and occurs through cleavage of the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring [7]. The resulting fragment retains the dihydropyridine carboxylic acid core structure [29].

Single fluorine atom loss produces a fragment at mass-to-charge ratio 278, corresponding to a loss of 19 mass units [29]. This fragmentation pathway is less prominent than the complete trifluoromethyl loss but provides additional structural information [7]. The trifluoromethylphenyl cation fragment appears at mass-to-charge ratio 159 and represents a major fragmentation pathway involving cleavage of the nitrogen-carbon bond connecting the aromatic substituent to the dihydropyridine ring [29].

Low Mass Fragment Analysis

The trifluoromethyl cation fragment at mass-to-charge ratio 69 is characteristic of compounds containing trifluoromethyl groups [7] [29]. This fragment is formed through various fragmentation pathways and serves as a diagnostic marker for trifluoromethyl-containing compounds [7]. The dihydropyridine ring system produces characteristic fragments in the mass range 130-140, providing information about the heterocyclic core structure [29].

Secondary fragmentation of primary fragments generates additional diagnostic ions [29] [30]. The loss of carbon monoxide from carbonyl-containing fragments is common and provides insights into the connectivity of functional groups [30]. Rearrangement reactions can produce fragments that appear to violate simple bond cleavage patterns but provide valuable structural information when properly interpreted [29].

High-Resolution Mass Measurement

High-resolution mass spectrometry enables accurate mass determination with precision sufficient to distinguish between different elemental compositions [34] [35]. The exact mass of the molecular ion at 297.087492 atomic mass units confirms the elemental composition C₁₄H₁₀F₃NO₃ [1] [5]. Fragment ion accurate masses provide additional confirmation of fragmentation pathways and eliminate ambiguities in structural assignments [34].

Isotope pattern analysis using high-resolution mass spectrometry confirms the presence of multiple fluorine atoms and provides additional validation of the molecular formula [34]. The nitrogen isotope pattern contributes to the overall isotope distribution and helps confirm the presence of a single nitrogen atom in the molecule [34].

| m/z Value | Fragment Description | Relative Intensity |

|---|---|---|

| 297 | Molecular ion [M]⁺ | Variable |

| 278 | Loss of fluorine [M-19]⁺ | Medium |

| 252 | Loss of carboxyl [M-45]⁺ | High |

| 228 | Loss of trifluoromethyl [M-69]⁺ | Medium |

| 159 | Trifluoromethylphenyl cation | High |

| 132 | Dihydropyridine fragment | Medium |

| 69 | Trifluoromethyl cation | Medium |

X-Ray Diffraction Studies of Crystal Packing Arrangements

Crystal System and Space Group Determination

X-ray diffraction analysis of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid reveals characteristic crystal packing arrangements typical of dihydropyridine carboxylic acids [36] [34] [10]. The compound typically crystallizes in monoclinic crystal systems, commonly adopting the space group P21/c [36] [37]. This space group is frequently observed for dihydropyridine derivatives and accommodates the molecular geometry and intermolecular interactions effectively [10] [38].

The unit cell parameters reflect the molecular dimensions and packing efficiency [36] [37]. Typical unit cell volumes range from 1800-2000 cubic Ångströms with Z values of 4, indicating four molecules per unit cell [36] [37]. The calculated density typically falls in the range 1.45-1.55 grams per cubic centimeter, consistent with organic compounds containing fluorine substituents [36].

Molecular Conformation in the Crystal Lattice

The dihydropyridine ring in the crystal structure adopts a characteristic boat-type conformation with varying degrees of puckering [36] [10] [39]. The deviation from planarity is typically asymmetric, with the carbon bearing the carboxyl group showing larger displacement from the base plane compared to the nitrogen atom [36] [39]. This asymmetric boat conformation is stabilized by intramolecular interactions and crystal packing forces [10] [40].

The 3-(trifluoromethyl)phenyl substituent typically adopts a synperiplanar orientation relative to the dihydropyridine ring [41] [28]. This orientation minimizes steric interactions between the ortho substituents and the dihydropyridine ring while maintaining favorable electronic interactions [41]. The torsion angle between the aromatic ring and the dihydropyridine plane typically ranges from 0° to 30° [41].

Intermolecular Interactions and Hydrogen Bonding

The crystal packing is dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functionality [36] [39] [42]. Carboxylic acid dimers form through classical O-H···O hydrogen bonds with typical O···O distances of 2.6-2.7 Ångströms [36] [39]. These dimers serve as primary building blocks for the crystal structure and significantly influence the overall packing arrangement [39] [42].

Additional hydrogen bonding interactions involve the nitrogen atom of the dihydropyridine ring [36] [39]. N-H···O hydrogen bonds connect molecules into extended chains or networks, providing secondary structural organization [39] [42]. The combination of carboxylic acid dimers and N-H···O chains creates ladder-type double chain structures that are characteristic of dihydropyridine carboxylic acids [39].

Weak intermolecular interactions also contribute to crystal stability [38] [43]. C-H···O interactions involving aromatic protons and carbonyl oxygen atoms provide additional stabilization [43]. The trifluoromethyl group can participate in weak C-F···H interactions, though these are typically less significant than the hydrogen bonding interactions [43].

π-π Stacking and Aromatic Interactions

π-π stacking interactions between aromatic rings contribute to the three-dimensional crystal structure [43] [41]. The dihydropyridine rings can engage in face-to-face or edge-to-face stacking arrangements depending on the specific crystal packing [41]. These interactions typically involve centroid-to-centroid distances of 3.5-4.0 Ångströms [41].

The 3-(trifluoromethyl)phenyl groups can also participate in aromatic stacking interactions [43]. The electron-withdrawing nature of the trifluoromethyl substituent affects the electron density of the aromatic ring and influences the strength and geometry of π-π interactions [6] [43]. Intramolecular π-π interactions between the dihydropyridine ring and the trifluoromethylphenyl substituent can stabilize specific conformations [41].

Disorder and Thermal Motion

Crystallographic disorder is sometimes observed in dihydropyridine structures, particularly involving flexible substituents [36] [40]. Ethyl groups and other alkyl substituents may exhibit positional disorder over multiple sites [36]. The trifluoromethyl group is typically well-ordered due to its rigid geometry and strong carbon-fluorine bonds [40].

Thermal motion analysis through anisotropic displacement parameters provides insights into molecular flexibility [34] [35]. The dihydropyridine ring typically exhibits relatively small thermal motion consistent with a rigid heterocyclic system [40]. Larger thermal motion may be observed for peripheral substituents, particularly those involved in weak intermolecular interactions [40].

| Parameter | Typical Values |

|---|---|

| Space Group | P21/c, Monoclinic |

| Crystal System | Monoclinic |

| Z value | 4 |

| Density (g/cm³) | 1.45-1.55 |

| Unit Cell Volume (ų) | 1800-2000 |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |